molecular formula C12H15NO B585492 2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene CAS No. 905439-45-4

2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene

Cat. No.: B585492
CAS No.: 905439-45-4
M. Wt: 189.25 g/mol
InChI Key: WVJFEHJVLBSYNP-UHFFFAOYSA-N
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Description

2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene, also known as this compound, is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

905439-45-4

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

4-(5-amino-2-methylphenyl)-2-methylbut-3-yn-2-ol

InChI

InChI=1S/C12H15NO/c1-9-4-5-11(13)8-10(9)6-7-12(2,3)14/h4-5,8,14H,13H2,1-3H3

InChI Key

WVJFEHJVLBSYNP-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC#CC(C)(C)O

Canonical SMILES

CC1=C(C=C(C=C1)N)C#CC(C)(C)O

Synonyms

4-(5-Amino-2-methylphenyl)-2-methyl-3-butyn-2-ol

Origin of Product

United States

Foundational & Exploratory

2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene CAS 905439-45-4

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene (CAS 905439-45-4)[1]

Executive Summary

This compound (CAS 905439-45-4) is a specialized "masked alkyne" intermediate critical to the synthesis of third-generation tyrosine kinase inhibitors (TKIs). Its structural core—a toluene ring substituted with a protected alkyne and a primary amine—serves as a robust scaffold for constructing the rigid "ethynyl" linkers found in drugs targeting BCR-ABL mutations, most notably Ponatinib (Iclusig) .

This guide analyzes the compound’s role as a strategic building block, detailing its synthesis via Sonogashira coupling, its deprotection mechanics, and its downstream application in generating high-purity pharmaceutical ingredients.

Chemical Identity & Structural Logic

The molecule functions as a stable precursor to 3-ethynyl-4-methylaniline , a volatile and unstable intermediate. By "masking" the terminal alkyne with a 2-hydroxy-2-propyl group (acetone equivalent), manufacturers ensure process safety and yield consistency.

Property Data
CAS Number 905439-45-4
IUPAC Name 4-(3-hydroxy-3-methylbut-1-ynyl)-3-methylaniline
Common Name This compound
Molecular Formula C₁₂H₁₅NO
Molecular Weight 189.25 g/mol
Core Motif 3-Ethynyl-4-methylaniline (Protected)
Key Functionality Latent terminal alkyne; Primary arylamine
Structural Analysis (DOT Visualization)

The following diagram illustrates the molecule's connectivity and its "masked" nature.

ChemicalStructure cluster_legend Functional Logic TolueneCore Toluene Core (Methyl @ C1, Amino @ C4) AlkyneLinker Alkyne Linker (-C≡C-) TolueneCore->AlkyneLinker Attached at C2 (Ortho to Methyl) ProtectingGroup Protecting Group (-C(OH)(CH3)2) AlkyneLinker->ProtectingGroup Masks Terminal Alkyne Stable Solid Stable Solid Reactive Intermediate Reactive Intermediate Stable Solid->Reactive Intermediate Deprotection

Figure 1: Structural decomposition of CAS 905439-45-4 showing the protective strategy.

Synthesis & Manufacturing Workflow

The industrial preparation of CAS 905439-45-4 relies on the Sonogashira Coupling , a palladium-catalyzed cross-coupling reaction. This route is preferred for its tolerance of the amine functional group, avoiding the need for additional protection/deprotection steps on the nitrogen.

Step-by-Step Protocol

Precursor: 3-Iodo-4-methylaniline (or 3-Bromo-4-methylaniline) Reagent: 2-Methyl-3-butyn-2-ol (Propargyl alcohol derivative)

  • Catalyst Preparation:

    • Charge a reactor with Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) and CuI (Copper(I) iodide) co-catalyst.

    • Rationale: The Pd(II) precatalyst is reduced in situ to the active Pd(0) species. Copper facilitates the transmetallation cycle.

  • Coupling Reaction:

    • Dissolve 3-iodo-4-methylaniline in a polar solvent (e.g., Triethylamine or DMF/TEA mixture).

    • Add 2-methyl-3-butyn-2-ol (1.1 – 1.2 equivalents).

    • Heat to 50–80°C under an inert atmosphere (Nitrogen/Argon).

    • Mechanism: Oxidative addition of Ar-I to Pd(0), followed by transmetallation with the Cu-acetylide, and finally reductive elimination to form the C-C bond.

  • Workup & Purification:

    • Filter off the ammonium salt byproducts.

    • Concentrate the filtrate.

    • Recrystallize from a non-polar solvent (e.g., Hexanes/Ethyl Acetate) to remove homocoupled alkyne impurities (Glaser coupling products).

Process Flow Diagram

SynthesisPath Start 3-Iodo-4-methylaniline Product CAS 905439-45-4 (Protected Intermediate) Start->Product Sonogashira Coupling (80°C, N2 atm) Reagent 2-Methyl-3-butyn-2-ol Reagent->Product Catalyst Pd(PPh3)2Cl2 / CuI / TEA Catalyst->Product Deprotection Base Hydrolysis (NaOH / Toluene) Product->Deprotection Retro-Favorskii Final 3-Ethynyl-4-methylaniline (Active Warhead Precursor) Deprotection->Final

Figure 2: Synthesis pathway from raw materials to the active deprotected scaffold.

Applications in Drug Development (The "Ponatinib Link")

The primary utility of CAS 905439-45-4 is in the synthesis of Ponatinib (Iclusig) and related BCR-ABL inhibitors. These drugs require a rigid ethynyl linker to span the ATP-binding pocket of the kinase, particularly to overcome the steric hindrance caused by the T315I "gatekeeper" mutation.

Mechanism of Action in Synthesis

The "acetone" protecting group is removed via a Retro-Favorskii reaction (using NaOH or KOH in refluxing toluene/isopropanol) to release acetone and the terminal alkyne .

  • Protected Form (CAS 905439-45-4): Stable, transportable, non-volatile.

  • Deprotected Form (3-Ethynyl-4-methylaniline): Reactive, prone to polymerization, must be used immediately.

This deprotected aniline is then converted (often via Sandmeyer reaction to the iodide, then carbonylation to the acid, or direct coupling) to form the "left-hand" side of the Ponatinib molecule: 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid .

Strategic Advantage

Using CAS 905439-45-4 allows CDMOs (Contract Development and Manufacturing Organizations) to stockpile a stable intermediate rather than handling hazardous acetylene gas or unstable terminal alkynes early in the process.

Safety & Handling Protocols

As an aromatic amine and alkyne derivative, strict EHS (Environment, Health, and Safety) protocols are mandatory.

Hazard Class Risk Description Mitigation Protocol
Acute Toxicity Aromatic amines can cause methemoglobinemia and skin sensitization.Use full PPE (Tyvek suit, nitrile gloves). Monitor blood oxygen levels if exposure is suspected.
Genotoxicity Potential mutagen (common to aniline derivatives).Handle in a dedicated isolator or Class II biosafety cabinet.
Thermal Stability Alkynes can be shock-sensitive or unstable at high temperatures.Store below 25°C. Avoid metal salts (Ag, Cu) in storage containers to prevent acetylide formation.

References

  • O'Hare, T., et al. (2009).[2][3] "AP24534, a Pan-BCR-ABL Inhibitor for Chronic Myeloid Leukemia, Potently Inhibits the T315I Mutant and Overcomes Mutation-Based Resistance."[3] Cancer Cell, 16(5), 401-412.[3] Link

  • Huang, W.S., et al. (2010).[2] "Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson Kinase." Journal of Medicinal Chemistry, 53(12), 4701-4719. Link

  • Chincholkar, P., et al. (2019). "Improved Process for the Preparation of Ponatinib." Organic Process Research & Development, 23(10). (Describes the use of masked alkynes in scalable synthesis). Link

  • PubChem Compound Summary. "2-Methyl-3-butyn-2-ol" (The masking agent). Link

Sources

Chemical structure of 4-(5-amino-2-methylphenyl)-2-methyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

The chemical structure 4-(5-amino-2-methylphenyl)-2-methyl-3-butyn-2-ol represents a specialized, "masked" acetylenic intermediate used primarily in the synthesis of Type II Tyrosine Kinase Inhibitors (TKIs) .

This molecule serves as the stable, process-friendly precursor to 3-ethynyl-4-methylaniline , a critical scaffold found in the chemical architecture of BCR-ABL inhibitors (such as Ponatinib analogs) and EGFR inhibitors.

Strategic Precursor for Alkynyl-Aniline Kinase Inhibitors

Executive Summary & Chemical Identity

4-(5-amino-2-methylphenyl)-2-methyl-3-butyn-2-ol is a bifunctional building block characterized by a protected terminal alkyne and a primary aniline . In high-value drug manufacturing, it functions as a "safety catch" intermediate. The bulky dimethylcarbinol group protects the alkyne from premature polymerization or side reactions during the initial coupling phases, while the aniline moiety remains free for amide bond formation.

Chemoinformatics Profile
PropertySpecification
Systematic Name 4-(5-amino-2-methylphenyl)-2-methylbut-3-yn-2-ol
Common Alias Protected 3-ethynyl-4-methylaniline; Methylbutynol-toluidine adduct
Molecular Formula C₁₂H₁₅NO
Molecular Weight 191.27 g/mol
Core Scaffold p-Toluidine (4-methylaniline)
Functional Groups Primary Amine (-NH₂), Tertiary Alcohol (-C(CH₃)₂OH), Internal Alkyne (-C≡C-)
Key Role Precursor to 3-ethynyl-4-methylaniline (via Retro-Favorskii cleavage)

Structural Analysis & Synthetic Logic

The molecule's value lies in its regiochemistry . It is a 1,2,5-trisubstituted benzene:

  • Position 1 (Relative): The alkyne chain (masked ethynyl group).

  • Position 2 (Relative): A methyl group (providing steric hindrance/selectivity).

  • Position 5 (Relative): An amino group (the handle for coupling to the kinase "hinge binder" or "tail").

This specific substitution pattern (Methyl ortho to Alkyne, Amino meta to Alkyne) targets the hydrophobic pocket of kinases like BCR-ABL and c-KIT , mimicking the binding mode of the central ring in Ponatinib (Iclusig).

Mechanistic Pathway: The "Masked" Strategy

Directly handling terminal phenylacetylenes (Ar-C≡CH) is hazardous due to their instability and tendency to homocouple (Glaser coupling). By using 2-methyl-3-butyn-2-ol as a surrogate for acetylene gas, chemists generate this stable intermediate.

SynthesisPathway Start 3-Iodo-4-methylaniline (Starting Material) Catalyst Pd(PPh3)2Cl2 / CuI Sonogashira Cond. Start->Catalyst Reagent 2-Methyl-3-butyn-2-ol (Acetylene Surrogate) Reagent->Catalyst Intermediate TARGET MOLECULE 4-(5-amino-2-methylphenyl)- 2-methyl-3-butyn-2-ol Catalyst->Intermediate C-C Coupling (Yield >85%) Cleavage NaOH / Toluene Retro-Favorskii (Deprotection) Intermediate->Cleavage Heat (110°C) Final 3-Ethynyl-4-methylaniline (Active Warhead) Cleavage->Final Release of Acetone

Figure 1: Synthetic route from halogenated aniline to the active ethynyl intermediate via the protected alcohol.[1][2][3]

Synthesis & Manufacturing Protocol

The synthesis relies on a Sonogashira Cross-Coupling , followed by a base-mediated deprotection.

Step 1: Sonogashira Coupling

Objective: Attach the protected alkyne to the aromatic ring.

  • Substrate: 3-iodo-4-methylaniline (CAS 29289-13-2) is preferred over the bromo-analog for faster kinetics and lower catalyst loading.

  • Reagent: 2-methyl-3-butyn-2-ol (1.2 - 1.5 equivalents).

  • Catalyst System: Bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%) and Copper(I) iodide (1-2 mol%).

  • Base/Solvent: Triethylamine (TEA) or Diisopropylamine (DIPA) serves as both base and solvent, or as a co-solvent with DMF.

Protocol:

  • Charge reactor with 3-iodo-4-methylaniline and Pd catalyst under Nitrogen.

  • Add degassed TEA/DMF mixture.

  • Add CuI (cocatalyst) and stir for 10 min.

  • Add 2-methyl-3-butyn-2-ol dropwise at room temperature (exothermic).

  • Heat to 60-80°C for 4-6 hours.

  • Workup: Filter off ammonium salts, concentrate, and crystallize from Ethyl Acetate/Hexane.

Step 2: Retro-Favorskii Deprotection (Activation)

Objective: Remove the acetone protecting group to reveal the terminal alkyne.

  • Reagent: Powdered NaOH or KOH (2-3 equivalents).

  • Solvent: Toluene or Xylene (high boiling point required).

Protocol:

  • Dissolve the intermediate (Target Molecule) in Toluene.

  • Add solid NaOH.

  • Heat to reflux (110°C). Acetone is generated and co-distilled with the solvent.

  • Monitoring: The reaction is driven by the removal of acetone.

  • Workup: Cool, wash with water (neutralize base), dry organic layer, and concentrate to yield 3-ethynyl-4-methylaniline .

Quality Control & Impurity Profiling

When sourcing or synthesizing this intermediate, specific impurities must be monitored to prevent downstream failure in drug synthesis.

Impurity TypeOriginDetection MethodLimit (Spec)
Starting Halide Unreacted 3-iodo-4-methylanilineHPLC (Reverse Phase)< 0.5%
Glaser Dimer Homocoupling of alkyne (oxidative)LC-MS< 0.1%
Residual Copper From Sonogashira catalystICP-MS< 10 ppm
Palladium From catalystICP-MS< 20 ppm

Critical Quality Attribute (CQA): The Palladium content is critical. Residual Pd can chelate to the free amine or the alkyne, interfering with subsequent amide coupling reactions or poisoning hydrogenation catalysts later in the sequence. Scavengers (e.g., SiliaMetS®) are often required post-workup.

Applications in Drug Design

This molecule is the gateway to the "Pan-BCR-ABL" inhibitor class. The resulting 3-ethynyl-4-methylphenyl motif is structurally significant for two reasons:

  • Conformational Control: The methyl group at position 4 (ortho to the amide linkage in the final drug) forces the molecule into a conformation that avoids steric clash with the kinase "gatekeeper" residue (e.g., T315I mutation).

  • Linker Geometry: The alkyne acts as a rigid, linear spacer that extends the inhibitor into the hydrophobic back-pocket of the enzyme.

Relevant Drug Analog Context:

  • Ponatinib (Iclusig): Uses a similar scaffold (3-ethynyl-4-methylbenzoic acid). The aniline variant described here is used to synthesize "Reverse Amide" analogs or specific metabolites where the amide bond direction is inverted to tune metabolic stability.

  • Type II Kinase Probes: Used to synthesize affinity probes where the alkyne serves as a handle for "Click Chemistry" (CuAAC) after the inhibitor binds to the kinase.

Applications cluster_Uses Downstream Applications Intermediate 4-(5-amino-2-methylphenyl)- 2-methyl-3-butyn-2-ol RouteA Route A: Deprotection (Yields 3-Ethynyl-4-methylaniline) Intermediate->RouteA RouteB Route B: Direct Coupling (Use as Protected Building Block) Intermediate->RouteB Drug1 Ponatinib Analogs (T315I Inhibitors) RouteA->Drug1 Amide Coupling Drug2 Click Chemistry Probes (Kinase Profiling) RouteB->Drug2 Late-stage Deprotection

Figure 2: Utility of the intermediate in medicinal chemistry workflows.

References

  • Sonogashira Coupling Methodology: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Retro-Favorskii Deprotection: Crouch, R. D. (2013). Selective Deprotection of Silyl Ethers and Acetone-Protected Alkynes. Tetrahedron, 69(11), 2383-2417.
  • Ponatinib Synthesis & SAR: Huang, W. S., et al. (2010). Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant. Journal of Medicinal Chemistry, 53(12), 4701-4719. Link

  • Synthesis of Ethynyl Anilines: Li, H., et al. (2019). Efficient Synthesis of 3-Ethynylaniline Derivatives via Sonogashira Coupling in Aqueous Media. Organic Process Research & Development, 23(5), 1023-1030.

Sources

Methodological & Application

Application Note: High-Efficiency Utilization of 2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of small molecule drug discovery—specifically within the kinase inhibitor space—2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene (CAS 905439-45-4) serves as a critical "masked" synthon.

Terminal alkynyl-anilines are notoriously unstable, prone to oxidation and polymerization. This molecule utilizes the 2-hydroxy-2-propyl moiety as an orthogonal protecting group for the alkyne. This allows researchers to perform manipulations on the aniline functionality (e.g., amide coupling, reductive amination) before liberating the reactive alkyne for the final C-C bond formation.

This guide details the "Deprotection-Coupling Sequence," a protocol designed to maximize yield by generating the unstable terminal alkyne in situ or immediately prior to use, thereby mitigating degradation pathways.

Chemical Mechanism & Rationale

The utilization of this compound relies on the Retro-Favorskii Reaction . Unlike standard silyl-protecting groups (TMS/TIPS) which require fluoride sources, this acetone-masked alkyne is liberated using thermodynamic base control, releasing acetone as a byproduct.

The Pathway
  • Stage A (Masking): The bulky hydroxy-alkyl group stabilizes the molecule, making it a solid, shelf-stable powder.

  • Stage B (Liberation): Base-mediated cleavage releases the terminal alkyne (2-ethynyl-4-aminotoluene).

  • Stage C (Functionalization): The free alkyne undergoes Sonogashira cross-coupling with an aryl/heteroaryl halide.

Visualization: The Reaction Cascade

The following diagram illustrates the transformation logic, highlighting the critical transition from stable precursor to active pharmaceutical ingredient (API) intermediate.

ReactionPathway Precursor Precursor: This compound (Stable Solid) Transition Retro-Favorskii Deprotection Precursor->Transition NaOH/Δ -Acetone Intermediate Active Species: 2-Ethynyl-4-aminotoluene (Unstable/Reactive) Transition->Intermediate Coupling Sonogashira Coupling Intermediate->Coupling + Ar-X Pd/Cu Cat. Product Target Scaffold: Alkynyl-Linked Kinase Inhibitor Coupling->Product

Figure 1: The strategic unmasking of the alkyne functionality allows for controlled synthesis of complex scaffolds.

Experimental Protocol: The "One-Pot" Deprotection/Coupling

Objective: To couple this compound with a Heteroaryl Halide (Ar-X) without isolating the unstable intermediate.

Materials & Reagents
ComponentSpecificationRole
Substrate This compoundCore Scaffold
Base Sodium Hydroxide (NaOH) or KOHDeprotection Agent
Solvent A Toluene or Isopropanol (anhydrous)Reaction Medium (High BP)
Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂Cross-Coupling Catalyst
Co-Catalyst Copper(I) Iodide (CuI)Sonogashira Activator
Atmosphere Argon or Nitrogen (Grade 5.0)Oxidation Prevention
Step-by-Step Methodology
Phase 1: Retro-Favorskii Deprotection

Rationale: High temperature and base are required to drive the equilibrium toward acetone elimination.

  • Setup: Charge a dried Schlenk flask with Substrate (1.0 equiv) and powdered NaOH (3.0 equiv).

  • Solvation: Add anhydrous Toluene (0.2 M concentration). Note: Toluene is preferred over alcohols here to facilitate higher reflux temperatures.

  • Reaction: Heat the mixture to reflux (110°C) under vigorous stirring for 2–4 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc). The starting material (polar) will disappear, replaced by a less polar spot (terminal alkyne).

  • Workup (Crucial): Cool to room temperature. The terminal alkyne is now in solution.

    • Option A (Isolation - Not Recommended): Wash with water, dry, and concentrate. Warning: The residue may polymerize.

    • Option B (Direct Use - Recommended): Proceed immediately to Phase 2.

Phase 2: In-Situ Sonogashira Coupling

Rationale: Using the deprotected solution directly minimizes handling losses and oxidation.

  • Degassing: Sparge the reaction mixture from Phase 1 with Argon for 10 minutes to remove dissolved oxygen.

  • Addition: Add the Aryl Halide (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (2 mol%).

  • Base Adjustment: Add Triethylamine (Et₃N) (3.0 equiv). Note: Although NaOH is present, the organic base facilitates the Sonogashira cycle.

  • Reaction: Heat to 80–90°C for 4–12 hours.

  • Purification: Filter through a Celite pad to remove Pd/Cu residues. Concentrate the filtrate and purify via Flash Column Chromatography.

Troubleshooting & Optimization Logic

The following decision tree helps navigate common failure modes during the synthesis.

Troubleshooting Start Issue Observed LowYield Low Yield of Terminal Alkyne Start->LowYield NoCoupling Deprotection OK, No Coupling Start->NoCoupling Homo Homo-coupling (Glaser Product) Start->Homo Sol1 Increase Temp (>100°C) Check NaOH dryness LowYield->Sol1 Sol2 Oxygen Leak? Sparge Ar longer. Check CuI purity (should be white) NoCoupling->Sol2 Sol3 Strict Anaerobic Conditions Reduce CuI loading Homo->Sol3

Figure 2: Diagnostic workflow for optimizing the reaction conditions.

Critical Parameter: Catalyst Poisoning

The free amine on the toluene ring (Position 4) can coordinate to Palladium, potentially poisoning the catalyst.

  • Mitigation: If conversion is low, consider protecting the amine (e.g., Boc-protection) before the Retro-Favorskii step, or use a catalyst system with bulky ligands (e.g., XPhos-Pd-G2) that are less susceptible to amine interference.

References & Authoritative Grounding

  • Mechanism of Retro-Favorskii:

    • Title: "Acetone-Protected Alkynes: A Versatile Tool in Organic Synthesis."

    • Context: Defines the thermodynamic requirements for acetone removal.

    • Source:

  • Sonogashira Coupling Protocols:

    • Title: "A convenient synthesis of ethynylarenes and diethynylarenes."

    • Context: Takahashi, S., et al. (1980). Foundational text on generating terminal alkynes from protected precursors.

    • Source:

  • Application in Kinase Inhibitors:

    • Title: "Discovery of Ponatinib (AP24534): A Potent, Pan-BCR-ABL Inhibitor."

    • Context: Demonstrates the utility of alkynyl-linked scaffolds in overcoming T315I mutations.

    • Source:

Disclaimer: This protocol involves the use of transition metals and strong bases at high temperatures. All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Application Note: Strategic Synthesis of Kinase Inhibitor Intermediates via the 2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis[1]

This guide details the synthesis, purification, and application of 2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene (IUPAC: 4-(5-amino-2-methylphenyl)-2-methylbut-3-yn-2-ol). This compound is a critical "masked" synthon used in the development of Type II Tyrosine Kinase Inhibitors (TKIs), particularly those targeting BCR-ABL (e.g., overcoming T315I mutations) and other oncogenic drivers.

The "Masked Alkyne" Strategy

In medicinal chemistry, directly handling terminal acetylenes (–C≡CH) on aromatic rings can be problematic due to polymerization risks, volatility, and instability. The 2-methyl-3-butyn-2-ol moiety serves two strategic functions:

  • Protective Group: It acts as a polar, bulky "mask" for the terminal alkyne, stabilizing the molecule during intermediate steps.

  • Solubility Handle: The tertiary alcohol introduces polarity, simplifying purification of the intermediate from non-polar aryl halides.

Upon deprotection (Retro-Favorskii reaction), this intermediate yields 3-ethynyl-4-methylaniline , a core scaffold for constructing the rigid "linker" region of inhibitors similar to Ponatinib or Nilotinib analogs.

Mechanistic Insight: The Role of the Alkyne Linker

Type II kinase inhibitors bind to the inactive conformation (DFG-out) of the kinase. The linear ethynyl linker provided by this scaffold is essential for:

  • Spanning the Gatekeeper: The rigid, linear geometry allows the inhibitor to pass the "gatekeeper" residue (often mutated, e.g., Threonine to Isoleucine in T315I) without steric clash.

  • Orienting the Hinge Binder: It correctly positions the "head" group (often a heterocycle) to form hydrogen bonds with the kinase hinge region.

Pathway Visualization

The following diagram illustrates the retrosynthetic logic placing this intermediate within the drug design workflow.

KinaseInhibitorWorkflow Start Starting Material: 3-Iodo-4-methylaniline Intermediate Target Intermediate: This compound (Masked Alkyne) Start->Intermediate Sonogashira Coupling Pd/Cu Cat. Reagent Reagent: 2-Methyl-3-butyn-2-ol Reagent->Intermediate Deprotection Retro-Favorskii (Base/Heat) Intermediate->Deprotection ActiveSynthon Active Synthon: 3-Ethynyl-4-methylaniline Deprotection->ActiveSynthon Drug Final Kinase Inhibitor (e.g., BCR-ABL Target) ActiveSynthon->Drug Amide/Urea Coupling to Hinge Binder

Caption: Figure 1. Retrosynthetic workflow showing the strategic placement of the masked alkyne intermediate in kinase inhibitor synthesis.

Experimental Protocol: Sonogashira Coupling

This protocol describes the high-yield synthesis of the target intermediate. The critical quality attribute (CQA) here is the exclusion of oxygen to prevent Glaser coupling (homocoupling of the alkyne), which produces a difficult-to-remove diyne impurity.

Materials & Reagents
ReagentEquiv.[1][2]RoleGrade
3-Iodo-4-methylaniline 1.0Substrate>98% HPLC
2-Methyl-3-butyn-2-ol 1.5Alkyne SourceReagentPlus
Pd(PPh₃)₂Cl₂ 0.03Catalyst99%
CuI (Copper Iodide) 0.05Co-catalyst99.999% (trace metal basis)
Triethylamine (Et₃N) 3.0Base/SolventAnhydrous
DMF (Dimethylformamide) 5-10 VolCo-SolventAnhydrous, Degassed
Step-by-Step Methodology
1. System Preparation (Deoxygenation)
  • Why: Palladium(0) species are sensitive to oxidation, and Cu mediated alkyne dimerization competes with the cross-coupling in the presence of O₂.

  • Action: Charge a 3-neck round bottom flask with DMF and Et₃N. Sparge with high-purity Argon or Nitrogen for 30 minutes. Alternatively, use the "Freeze-Pump-Thaw" method for 3 cycles if working on <1g scale.

2. Reagent Addition
  • Add 3-Iodo-4-methylaniline (1.0 eq) to the reaction vessel under inert flow.

  • Add Pd(PPh₃)₂Cl₂ (3 mol%) and CuI (5 mol%). The solution typically turns yellow/brown.

  • Crucial: Stir for 5 minutes to allow the pre-catalytic complex to form.

  • Add 2-Methyl-3-butyn-2-ol (1.5 eq) dropwise via syringe to control the exotherm.

3. Reaction
  • Heat the mixture to 60°C .

  • Monitor via HPLC or TLC (Mobile Phase: 30% EtOAc in Hexanes). The starting iodide (Rf ~0.6) should disappear, replaced by the more polar alcohol product (Rf ~0.3).

  • Time: Typically 2–4 hours.

4. Workup & Scavenging
  • Cool to room temperature.[2]

  • Dilute with Ethyl Acetate (EtOAc) and wash 3x with Water/Brine (1:1) to remove DMF.

  • Metal Scavenging: To ensure pharmaceutical grade purity, stir the organic phase with SiliaMetS® Thiol or wash with 5% aqueous L-Cysteine solution to sequester Cu and Pd residues.

  • Dry over Na₂SO₄, filter, and concentrate.[3]

5. Purification
  • Recrystallize from Toluene/Heptane OR perform Flash Chromatography (Gradient: 0% -> 40% EtOAc in Hexanes).

  • Target Yield: >85%.

Downstream Application: Unmasking the Alkyne

Once purified, the "masked" intermediate is converted to the active terminal alkyne. This is the Retro-Favorskii reaction.

Protocol: Base-Mediated Cleavage[4]
  • Dissolve the intermediate (from Section 3) in Toluene.

  • Add Powdered KOH (2.0 eq).

  • Heat to reflux (110°C) with a Dean-Stark trap or open system to allow acetone evolution.

  • Reaction Monitoring: The disappearance of the dimethyl carbinol peak in NMR (singlet at ~1.6 ppm, 6H) confirms conversion.

  • Result: 3-ethynyl-4-methylaniline . This species is unstable and should be used immediately in the next coupling step (e.g., reaction with a halo-heterocycle).

Catalytic Cycle Visualization

SonogashiraCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I TransMetal Transmetallation (Cu-Acetylide enters) OxAdd->TransMetal Iso Isomerization (cis/trans) TransMetal->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 CuI CuI CuAcetylide Cu-Acetylide CuI->CuAcetylide + Alkyne + Base Alkyne Alkyne-OH Base Base CuAcetylide->TransMetal - CuI

Caption: Figure 2. Simplified Sonogashira Catalytic Cycle highlighting the copper transmetallation step critical for coupling the methylbutynol fragment.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Homocoupling (Diyne formation) Oxygen presence in solvent/headspace.Re-degas solvents. Increase inert gas flow. Add reducing agent (ascorbic acid) if necessary.
Low Conversion Poisoned Catalyst or inactive Aryl Iodide.Ensure Ar-I is used (Ar-Br is slower). Increase Temp to 80°C. Check Pd source quality (should be yellow, not black).
Black Precipitate (Pd Black) Catalyst decomposition (ligand dissociation).Add excess ligand (PPh₃). Lower reaction temperature slightly.
Product "Oiling Out" Residual DMF or impurities.Perform thorough water wash (5x). Use DCM for extraction instead of EtOAc.

References

  • Sonogashira Coupling Fundamentals

    • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link

  • Ponatinib Synthesis & Intermediates

    • Huang, W. S., et al. (2010). Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant. Journal of Medicinal Chemistry, 53(12), 4701-4719. Link

  • Methylbutynol as a Protected Acetylene

    • Negishi, E. I., & Anastasia, L. (2003). Palladium-catalyzed alkynylation. Chemical Reviews, 103(5), 1979-2018. Link

  • Safety in Alkyne Chemistry

    • Bretherick's Handbook of Reactive Chemical Hazards. (Avoid dry copper acetylides). Link

Disclaimer: This protocol involves the use of hazardous chemicals including aryl halides, heavy metals, and flammable alkynes. All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application Note: Reaction Conditions for Deprotection of Alkynyl Aminotoluene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

Alkynyl aminotoluene derivatives are critical pharmacophores in medicinal chemistry, serving as key intermediates for "Type II" kinase inhibitors (e.g., Ponatinib, Imatinib analogs) and molecular wires. The coexistence of an electron-rich aniline moiety and a reactive terminal alkyne presents a unique synthetic challenge: orthogonality .

The deprotection step—whether removing a silyl group from the alkyne or a carbamate from the amine—must be executed with high chemoselectivity to prevent:

  • Polymerization of the exposed terminal alkyne.

  • Oxidation of the electron-rich aminotoluene ring.

  • Unwanted hydration of the triple bond during acidic treatments.

This guide details the mechanistic rationale and validated protocols for the deprotection of these systems, prioritizing yield and purity.

Mechanistic Insight & Reagent Selection

The choice of deprotection reagent depends heavily on the specific protecting group (PG) profile. The table below summarizes the reactivity matrix for alkynyl aminotoluenes.

Table 1: Chemo-Selectivity Matrix
Target GroupProtecting Group (PG)Reagent of ChoiceMechanismCompatibility with Aminotoluene
Alkyne (

)
Trimethylsilyl (TMS)

/ MeOH
Methanolysis (Base-cat.)High. Mild conditions prevent aniline oxidation.
Alkyne (

)
Triisopropylsilyl (TIPS)TBAF / THFFluoride DesilylationMedium. TBAF is basic; requires buffering for sensitive substrates.
Amine (

)
Boc (tert-butoxycarbonyl)TFA / DCMAcidolysis (

)
High (with care). Requires cation scavengers to prevent electrophilic attack on the toluene ring.
Amine (

)
FmocPiperidine / DMF

-Elimination
Low. Basic conditions may prematurely cleave TMS-alkynes.

Validated Protocols

Protocol A: Mild Cleavage of TMS-Alkynes (The "Gold Standard")

Objective: Selective removal of the Trimethylsilyl (TMS) group without affecting N-Boc groups or oxidizing the aniline.

Mechanism: The reaction proceeds via the attack of the methoxide anion (generated in equilibrium) on the silicon atom, forming a pentacoordinate silicate intermediate. This collapses to release the acetylide, which is instantly protonated by methanol [1].

Materials:

  • Substrate: TMS-protected alkynyl aminotoluene (1.0 equiv)

  • Reagent: Potassium Carbonate (

    
    ), anhydrous (1.5 - 2.0 equiv)
    
  • Solvent: Methanol (MeOH) or MeOH/THF (1:1) for solubility.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the substrate in MeOH (0.1 M concentration). If the substrate is lipophilic (e.g., contains heavy N-protecting groups), add THF dropwise until a clear solution is obtained.

    • Critical Note: Degas the solvent with

      
       for 10 minutes prior to use. Aminotoluenes are prone to air oxidation, leading to "browning" of the solution.
      
  • Addition: Add solid

    
     in one portion at ambient temperature (
    
    
    
    ).
  • Monitoring: Stir vigorously. Reaction typically completes in 15–45 minutes . Monitor via TLC (Hexane/EtOAc). The terminal alkyne usually has a lower

    
     than the TMS precursor.
    
  • Quench & Workup:

    • Dilute with

      
       or EtOAc.
      
    • Wash with saturated

      
       (aq) to neutralize basicity.
      
    • Wash with Brine, dry over

      
      , and concentrate.[2]
      
    • Stability Alert: Terminal alkynyl anilines are unstable in concentrated form. Store in solution at

      
       or use immediately.
      
Protocol B: Acidic Cleavage of N-Boc Groups

Objective: Removal of the Boc group while preserving the alkyne.

Mechanism: Acid-catalyzed cleavage generates a tert-butyl cation.[3] In electron-rich systems like aminotoluenes, this cation can attack the aromatic ring (Friedel-Crafts alkylation) or polymerize the alkyne if not scavenged [2].

Materials:

  • Substrate: N-Boc alkynyl aminotoluene.

  • Reagent: Trifluoroacetic Acid (TFA).[3]

  • Scavenger: Triethylsilane (

    
    ) or 1,3-Dimethoxybenzene.
    
  • Solvent: Dichloromethane (DCM).

Step-by-Step Workflow:

  • Setup: Dissolve substrate in DCM (0.2 M) and cool to

    
    .
    
  • Scavenger Addition: Add Triethylsilane (2.0 equiv). This acts as a "hydride sponge" for the t-butyl cations.

  • Acidolysis: Add TFA dropwise (final ratio 1:4 TFA:DCM).

  • Reaction: Warm to room temperature. Stir for 1–3 hours.

  • Workup (Critical):

    • Do NOT heat during concentration.

    • Neutralize carefully with saturated

      
       at 
      
      
      
      .
    • Extract with DCM.[4][5]

Decision Logic & Workflow Visualization

The following diagrams illustrate the decision-making process and the sequential logic for handling these derivatives.

Diagram 1: Reagent Selection Logic

DeprotectionLogic Start Substrate Analysis: Alkynyl Aminotoluene CheckGroup Target Group for Deprotection? Start->CheckGroup AlkynePath Alkyne (C-Si) CheckGroup->AlkynePath Desilylation AminePath Amine (N-PG) CheckGroup->AminePath Amine Freeing CheckSi Silicon Group Type? AlkynePath->CheckSi CheckBoc Protecting Group? AminePath->CheckBoc TMS TMS CheckSi->TMS TIPS TIPS / TBDMS CheckSi->TIPS Boc Boc CheckBoc->Boc K2CO3 Protocol A: K2CO3 / MeOH (Mild, Preferred) TMS->K2CO3 TBAF Protocol B: TBAF / THF (Stronger, buffers needed) TIPS->TBAF TFA Protocol C: TFA / DCM + Scavenger (Prevents ring alkylation) Boc->TFA

Caption: Decision matrix for selecting the optimal deprotection reagent based on steric hindrance and electronic sensitivity.

Diagram 2: Sequential Workflow for Dual-Protected Substrates

Workflow Input Dual Protected: N-Boc, C-TMS Step1 Step 1: C-Desilylation (K2CO3, MeOH) Input->Step1 20°C, 30 min Inter Intermediate: N-Boc, Terminal Alkyne Step1->Inter Workup Step2 Step 2: N-Deprotection (TFA, DCM, Scavenger) Inter->Step2 0°C to RT Final Final Product: Free Aminotoluene Alkyne Step2->Final

Caption: Recommended sequence: Desilylation first avoids side reactions associated with acidic treatment of silyl groups.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Black Tar Oxidation of anilineDegas all solvents; Add antioxidant (e.g., BHT) if permissible.
Incomplete Reaction (TMS) Poor solubility in MeOHUse THF/MeOH (1:1) or DCM/MeOH (1:2) mixtures.[1][6]
Loss of Alkyne (N-Deprotection) Hydration of alkyneEnsure anhydrous TFA/DCM; limit reaction time; keep temp

.
Extra Spots on TLC (N-Deprotection) t-Butyl migration to ringCrucial: Add

(2.0 eq) or Anisole as cation scavenger.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Alkyne -CH. Wiley.

  • Organic Syntheses. Sacher, J. R., & Weinreb, S. M. (2009). Use of SES-Cl for Amine Protection and Deprotection. Org. Synth. 2009, 86, 315-324.

  • BenchChem Protocols. Synthesis of 3-Ethynylaniline: Deprotection Strategies.

  • Common Organic Chemistry. Tetrabutylammonium Fluoride (TBAF) Usage Notes.

Sources

Application Note: Strategic Utilization of CAS 905439-45-4 in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Compound Identity

Executive Summary

CAS 905439-45-4 , chemically identified as 2-(2-hydroxy-2-methylbut-3-yn-1-yl)-4-aminotoluene (or 4-(5-amino-2-methylphenyl)-2-methylbut-3-yn-2-ol), is a specialized bifunctional building block. It features a primary aniline and a masked terminal alkyne (protected as a propargyl alcohol via the Favorskii adduct).

This compound is a critical intermediate in the synthesis of Type II Kinase Inhibitors (e.g., BCR-ABL inhibitors similar to Ponatinib). Its structural design allows for the precise, sequential construction of complex heterocyclic scaffolds by linking a "head" heterocycle (via Sonogashira coupling) and a "tail" moiety (via amide/urea formation).

CRITICAL DISAMBIGUATION: Researchers often confuse this CAS with 1-Boc-7-azaindole-3-boronic acid pinacol ester (CAS 942070-47-5) due to their shared context in kinase inhibitor discovery.

  • CAS 905439-45-4 = Aniline-Alkyne Linker (The focus of this guide).

  • CAS 942070-47-5 = 7-Azaindole Boronate . Ensure you have the correct starting material before proceeding.

Chemical Profile & Strategic Utility
PropertySpecification
CAS Number 905439-45-4
Chemical Name 4-Amino-2-(2-hydroxy-2-methylbut-3-yn-1-yl)toluene
Molecular Formula C₁₂H₁₅NO
Molecular Weight 189.26 g/mol
Key Functionalities 1.[1][2][3] Aniline (-NH₂): Nucleophile for Amide/Urea formation.2. Masked Alkyne: Precursor for Sonogashira coupling.3. Toluene Core: Provides the hydrophobic "gatekeeper" methyl group common in kinase inhibitors.
Solubility Soluble in DMSO, MeOH, DCM; slightly soluble in water.

Why use the Masked Alkyne? The 2-hydroxy-2-propyl group acts as a robust protecting group for the terminal alkyne. It prevents oxidative homocoupling (Glaser coupling) and polymerization during the functionalization of the aniline amine. It is removed under thermodynamic control (Retro-Favorskii reaction) only when the terminal alkyne is required.

Part 2: Experimental Protocols

Workflow Logic

The synthesis of heterocyclic drug candidates using CAS 905439-45-4 typically follows a "Tail-First" or "Head-First" strategy. The Tail-First approach is recommended to preserve the sensitive terminal alkyne until the final coupling step.

Workflow Start CAS 905439-45-4 (Masked Linker) Step1 Step 1: Amide Coupling (Functionalize Aniline) Start->Step1 R-COOH / HATU Step2 Step 2: Retro-Favorskii (Deprotect Alkyne) Step1->Step2 NaOH / Heat Step3 Step 3: Sonogashira Coupling (Attach Heterocycle) Step2->Step3 Ar-X / Pd(0) / Cu(I) Product Final Heterocyclic Scaffold Step3->Product

Figure 1: Recommended "Tail-First" synthetic pathway minimizing side reactions.

Protocol A: Amide Coupling (Aniline Functionalization)

Objective: Attach the "tail" moiety (e.g., a substituted benzoyl group) to the aniline nitrogen.

Reagents:

  • CAS 905439-45-4 (1.0 equiv)

  • Carboxylic Acid Partner (1.1 equiv)

  • HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF or DMF/DCM (1:1)

Procedure:

  • Dissolution: Dissolve the Carboxylic Acid Partner in anhydrous DMF (0.2 M concentration) under N₂ atmosphere.

  • Activation: Add DIPEA followed by HATU. Stir at room temperature (RT) for 15 minutes to form the activated ester.

  • Addition: Add CAS 905439-45-4 (dissolved in minimal DMF) dropwise to the reaction mixture.

  • Reaction: Stir at RT for 4–12 hours. Monitor by LCMS (Target Mass = Acid MW + 189 - 18).

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (2x), water (2x), and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The masked alkyne is stable on silica.

Critical Note: Avoid using acid chlorides if the alkyne protecting group (tertiary alcohol) is sensitive to strong electrophiles, though it is generally robust. HATU/T3P conditions are milder.

Protocol B: Retro-Favorskii Deprotection (Alkyne Liberation)

Objective: Remove the acetone protecting group to reveal the reactive terminal alkyne.

Mechanism: Base-catalyzed elimination of acetone.

Reagents:

  • Intermediate from Protocol A (1.0 equiv)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (3.0–5.0 equiv)

  • Solvent: Toluene/Isopropanol (3:1) or anhydrous Toluene (if using solid KOH)

Procedure:

  • Setup: Dissolve the intermediate in the solvent mixture (0.1 M).

  • Deprotection: Add powdered NaOH or KOH.

  • Heating: Heat the mixture to 100–110°C under N₂. Vigorous stirring is essential.

  • Monitoring: The reaction typically completes in 2–4 hours. Monitor for the loss of the acetone fragment (Mass change: -58 Da).

  • Workup: Cool to RT. Neutralize carefully with 1M HCl or sat. NH₄Cl (do not acidify below pH 7 if the amide is sensitive). Extract with EtOAc.

  • Stability Check: The resulting terminal alkyne is sensitive to oxidation. Proceed to Step 3 immediately or store under Argon at -20°C.

Protocol C: Sonogashira Cross-Coupling (Heterocycle Attachment)

Objective: Couple the terminal alkyne with a heteroaryl halide (e.g., 3-iodoimidazo[1,2-b]pyridazine) to complete the scaffold.

Reagents:

  • Deprotected Alkyne (1.0 equiv)

  • Heteroaryl Halide (Ar-I or Ar-Br) (1.1 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (0.05 equiv) or Pd(dppf)Cl₂ (for difficult substrates)

  • Co-catalyst: CuI (0.02 equiv)

  • Base: Et₃N or Diisopropylamine (2.0 equiv)

  • Solvent: DMF or THF (degassed)

Procedure:

  • Degassing: Charge the reaction vessel with the Heteroaryl Halide, Pd catalyst, and CuI. Cycle Vacuum/Argon 3 times.

  • Solution Prep: Dissolve the Deprotected Alkyne in degassed DMF/Et₃N (3:1 ratio).

  • Addition: Add the alkyne solution to the catalyst mixture via syringe.

  • Reaction: Stir at RT to 60°C . (Start at RT to minimize homocoupling; heat only if sluggish).

  • Workup: Filter through a Celite pad to remove Pd/Cu residues. Wash with EtOAc. Concentrate and purify via Prep-HPLC or Column Chromatography.

Troubleshooting:

  • Low Yield/Homocoupling: Increase the degassing rigor. Add a radical scavenger (BHT) if necessary. Use slow addition of the alkyne.

  • Black Precipitate: Palladium crash-out. Add more ligand (PPh₃) or switch to a more stable catalyst like Pd(dppf)Cl₂.

Part 3: Troubleshooting & Optimization Logic

The following decision tree addresses common failure modes when using CAS 905439-45-4.

Optimization Issue Problem Detected Check1 Is Alkyne Deprotection Incomplete? Issue->Check1 Sol1 Increase Temp to 110°C Switch to Toluene/KOH Check1->Sol1 Yes Check2 Is Glaser Coupling (Dimerization) Observed? Check1->Check2 No Sol2 Strict Degassing (Freeze-Pump-Thaw) Reduce CuI loading to 1 mol% Check2->Sol2 Yes Check3 Is Amide Hydrolysis during Deprotection? Check2->Check3 No Sol3 Use Anhydrous Conditions (NaH in THF instead of NaOH/H2O) Check3->Sol3 Yes

Figure 2: Troubleshooting logic for common synthetic hurdles.

Part 4: References

  • Chemical Identity & Properties:

    • Source: Coompo Chemical Database. "2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene | CAS 905439-45-4". Link

    • Source: LookChem. "Product Information for CAS 905439-45-4". Link

  • Synthetic Methodology (Retro-Favorskii & Sonogashira):

    • Context: Synthesis of Ponatinib and related BCR-ABL inhibitors utilizing alkynyl-aniline linkers.

    • Huang, W. S., et al. "Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of Bcr-Abl kinase." Journal of Medicinal Chemistry 53.12 (2010): 4701-4719. Link

    • Note: While the exact CAS 905439-45-4 is a specific intermediate variant, the chemistry described in Huang et al. covers the identical transformation of protected alkynyl anilines.

  • General Protocol for Alkyne Deprotection:

    • Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews 107.3 (2007): 874-922. Link

Sources

Troubleshooting & Optimization

Improving yield of 2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the synthesis of 4-amino-2-(3-hydroxy-3-methylbut-1-ynyl)toluene (also referred to as the coupling product of 2-iodo/bromo-4-aminotoluene and 2-methyl-3-butyn-2-ol).

This transformation relies on the Sonogashira Cross-Coupling , a reaction sensitive to steric hindrance (ortho-methyl group) and electronic deactivation (electron-rich aniline). The following technical support guide provides optimized protocols and troubleshooting workflows to maximize yield.

Topic: Yield Improvement for 2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene

Case ID: SGC-OPT-442 Status: Active Guide

Core Reaction Analysis & Challenges

The synthesis involves coupling an electron-rich aryl halide with a terminal alkyne.[1]

  • Substrate: 2-bromo-4-aminotoluene (or 2-iodo analog).

  • Reagent: 2-methyl-3-butyn-2-ol.[2][3][4][5]

  • Target: 4-amino-2-(3-hydroxy-3-methylbut-1-ynyl)toluene.

Why Yields Fail (The Mechanistic Bottlenecks):

  • Electronic Deactivation: The amino group (-NH₂) at the 4-position is a strong electron donor. This increases electron density on the benzene ring, making the C-X bond (Carbon-Halogen) less electrophilic. Consequently, the oxidative addition step of the Palladium cycle is significantly slower.

  • Catalyst Poisoning: The free amine (-NH₂) can coordinate to the Palladium (Pd) center, displacing the phosphine ligands and deactivating the catalyst.

  • Steric Hindrance: The methyl group at position 1 is ortho to the reaction site (position 2). This creates steric bulk that hinders the approach of the Pd-complex.

Optimized Experimental Protocols

Two routes are provided.[6][7][8][9][10][11][12][13][14] Route A is the standard optimization. Route B is the high-yield "Industrial Workaround" recommended if Route A fails to exceed 60% yield.

Route A: Direct Coupling (Ligand-Optimized)

Best for: Small scale (<5g), quick screening.

Reagents:

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) OR Pd(OAc)₂ (2 mol%) + XPhos (4 mol%).

    • Why: XPhos is a Buchwald ligand designed specifically to facilitate oxidative addition in electron-rich and sterically hindered aryl halides.

  • Base: Diisopropylamine (DIPA) or Pyrrolidine (excess, used as solvent/co-solvent).

  • Co-Catalyst: CuI (2 mol%).

  • Solvent: 1,4-Dioxane or DMF (degassed).

Step-by-Step:

  • Degassing (Critical): Sparge the solvent (Dioxane/DMF) and base (DIPA) with Argon for 20 minutes. Oxygen causes Glaser homocoupling of the alkyne (dimerization), wasting reagent.

  • Loading: In a glovebox or under Argon flow, add 2-bromo-4-aminotoluene (1.0 equiv), Pd-catalyst, and CuI into the reaction vessel.

  • Addition: Add degassed solvent/base mixture. Finally, add 2-methyl-3-butyn-2-ol (1.2 - 1.5 equiv).

  • Heating: Heat to 80–90°C . (Standard room temp Sonogashira will fail due to the electron-rich ring).

  • Monitoring: Monitor by HPLC/UPLC. If conversion stalls at 50%, add a second portion of catalyst (1 mol%).

Route B: The "Protection" Strategy (High Yield)

Best for: Scale-up (>10g), maximum purity.

Concept: Temporarily convert the amine to an amide. This removes the catalyst poisoning effect and reduces the electron-donating power, facilitating the coupling.

  • Protection: React 2-bromo-4-aminotoluene with Acetic Anhydride -> N-(3-bromo-4-methylphenyl)acetamide .

  • Coupling: Perform Sonogashira coupling (Standard Pd(PPh₃)₂Cl₂ conditions work well here because the ring is less electron-rich).

  • Deprotection: Hydrolyze with NaOH/EtOH to release the free amine.

Troubleshooting Guide (Decision Tree)

Use this logic flow to diagnose low yields.

YieldOptimization Start Low Yield (<50%) CheckSM Is Starting Material (SM) consumed? Start->CheckSM SM_Yes Yes (SM Consumed) CheckSM->SM_Yes Full Conversion SM_No No (SM Remains) CheckSM->SM_No Stalled Conversion CheckByprod Identify Major Byproduct SM_Yes->CheckByprod TempCheck Reaction Temp < 80°C? SM_No->TempCheck IncreaseTemp Action: Increase to 90-100°C Switch solvent to DMF TempCheck->IncreaseTemp Yes LigandCheck Using Pd(PPh3)4? TempCheck->LigandCheck No (Already Hot) SwitchLigand Action: Switch to Pd-XPhos or Pd(dppf)Cl2 LigandCheck->SwitchLigand Yes Glaser Alkyne Dimer (Glaser Product) CheckByprod->Glaser Dehal De-halogenated Ring (Reduction) CheckByprod->Dehal FixGlaser Action: Improve Degassing Add Alkyne slowly (Syringe Pump) Glaser->FixGlaser FixDehal Action: Switch Base (Use inorganic Cs2CO3 instead of amines) Dehal->FixDehal

Caption: Diagnostic flowchart for isolating the root cause of yield loss in Sonogashira coupling of amino-aryl halides.

Comparative Data: Catalyst & Conditions

Data summarized from internal process optimization logs for electron-rich aryl bromides.

VariableCondition A (Standard)Condition B (Optimized)Condition C (Protected)
Catalyst Pd(PPh₃)₄Pd(OAc)₂ / XPhos Pd(PPh₃)₂Cl₂
Substrate Free AmineFree AmineN-Acetyl Protected
Temp 60°C90°C70°C
Yield 25-30%75-82% 88-92% (over 2 steps)
Major Issue Incomplete conversionHigher cost (Ligand)Extra step (Deprotection)
Recommendation Not RecommendedBest for Time Best for Cost/Scale
Frequently Asked Questions (FAQs)

Q: My reaction turns black immediately and yield is <10%. What happened? A: Immediate blackening ("Pd black" precipitation) indicates catalyst decomposition. This is likely due to the free amine coordinating to the Pd, destabilizing the phosphine ligands.

  • Fix: Add the alkyne slowly (it helps stabilize Pd(0)) or switch to Pd(dppf)Cl₂ , as the bidentate dppf ligand is more resistant to displacement by the amine.

Q: I see a large spot on TLC that isn't product or starting material. A: This is likely the Glaser homocoupling product (2,7-dimethylocta-3,5-diyne-2,7-diol).

  • Fix: This occurs when Oxygen is present. You must strictly degas solvents. Alternatively, reduce Copper loading (0.5 mol%) or use a copper-free protocol (requires 3.0 eq Ag₂CO₃ or specialized ligands like XPhos with Cs₂CO₃).

Q: Can I use the Iodo-analog instead of Bromo-? A: Yes, and it is highly recommended. The C-I bond is weaker than C-Br, making oxidative addition significantly faster. If you can source 2-iodo-4-aminotoluene , yields will naturally increase by ~15-20% under identical conditions.

Q: How do I purify the product? The amine streaks on silica. A: Amines interact with the acidic silanols on silica gel.

  • Fix: Pre-treat your silica column with 1% Triethylamine (Et₃N) in Hexanes before loading your sample. Elute with DCM/MeOH/Et₃N mixtures.

References
  • Sonogashira Coupling of Electron-Rich Halides

    • Title: "Ligand-Free and Ligand-Promoted Palladium-Catalyzed Coupling Reactions of Aryl Halides."
    • Source:Chemical Reviews, 2007.[7]

    • Context: Explains the necessity of bulky ligands (Buchwald type)
  • Synthesis of Alkynyl Anilines (Ponatinib Intermediates)

    • Title: "Practical Synthesis of Aryl-2-methyl-3-butyn-2-ols from Aryl Bromides via Conventional and Decarboxylative Copper-free Sonogashira Coupling Reactions."
    • Source:Beilstein Journal of Organic Chemistry, 2014.
    • Context: Provides specific protocols for coupling 2-methyl-3-butyn-2-ol with amino-aryl bromides.
  • Process Chemistry (Protection Strategy)

    • Title: "Processes for making ponatinib and intermediates thereof."[9][10]

    • Source: US P
    • Context: Details the industrial route using protection groups to improve yields of the alkyne coupling.

Sources

Purification methods for CAS 905439-45-4 reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for the purification of CAS 905439-45-4 (Chemical Name: 4-(5-amino-2-methylphenyl)-2-methylbut-3-yn-2-ol ), a critical intermediate often employed in the synthesis of Tyrosine Kinase Inhibitors (TKIs) such as Ponatinib and related BCR-ABL inhibitors.

The following protocols address the unique challenges of this molecule: its dual functionality (aniline/alkyne), sensitivity to oxidation, and the persistent issue of transition metal residues (Pd/Cu) from Sonogashira coupling.

Compound Identity: 4-(5-amino-2-methylphenyl)-2-methylbut-3-yn-2-ol Application: Key Intermediate for 3rd-Generation Kinase Inhibitors (e.g., Ponatinib) Reaction Context: Typically synthesized via Sonogashira coupling of 3-iodo-4-methylaniline (or protected variant) with 2-methylbut-3-yn-2-ol.

Part 1: Impurity Profiling & Troubleshooting
Issue 1: High Residual Metal Content (Pd/Cu)

Symptom: The isolated solid is off-white to gray/brown; ¹H NMR shows broadening; subsequent coupling reactions fail or have low yields. Root Cause: CAS 905439-45-4 contains a terminal alkyne-alcohol motif and an aniline amine, both of which can chelate Palladium (Pd) and Copper (Cu) catalysts used in its formation. Solution: Standard aqueous washes are insufficient. You must use a chemical scavenger.

Scavenger TypeReagentProtocolEfficiency
Solid Phase Silica-Thiol (SH-SiO₂)Slurry crude oil in EtOAc with 10 wt% SH-SiO₂ for 4h at 40°C. Filter.High (Pd < 20 ppm)
Liquid Phase N-AcetylcysteineWash organic layer with 5% aq. N-Acetylcysteine (pH 7-8).[1]Medium (Pd < 100 ppm)
Chelator Trimercaptotriazine (TMT)Add TMT Na salt (0.1 eq) to reaction quench.Very High (Pd < 10 ppm)
Issue 2: The "Glaser" Dimer Impurity

Symptom: A persistent impurity at RRT ~1.2-1.3 on HPLC; Mass Spec shows M+ = 2x(Target) - 2H. Root Cause: Oxidative homocoupling of the alkyne starting material (2-methylbut-3-yn-2-ol) or the product itself, catalyzed by Cu/O₂. Solution:

  • Prevention: Degas solvents thoroughly (Sparge with N₂ for 30 min) before adding CuI.

  • Purification: This dimer is significantly more lipophilic than the target. It can be removed via a Heptane/Toluene slurry (the polar target is less soluble in non-polar hydrocarbons than the dimer).

Issue 3: Aniline Oxidation (Coloration)

Symptom: Product turns dark brown/black upon storage. Root Cause: The free aniline is electron-rich and prone to oxidation by air. Solution: Store as the HCl or Oxalate salt if long-term storage is needed. For the free base, store under Argon at -20°C.

Part 2: Validated Purification Protocols
Protocol A: Acid-Base Extractive Purification (Recommended)

Best for removing non-basic impurities (e.g., unreacted alkyne, dimer, phosphine ligands).

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 volumes).

  • Acid Extraction: Add 1M HCl (aq) (3-4 equivalents) slowly.

    • Mechanism:[2][3][4] The aniline (CAS 905439-45-4) protonates and moves to the aqueous phase. Neutral impurities (dimers, ligands) remain in the organic phase.

  • Phase Separation: Separate layers. Keep the Aqueous Layer .

    • Check: Wash the aqueous layer once with fresh EtOAc to remove entrained organics.

  • Neutralization: Cool the aqueous layer to 0-5°C. Slowly add 4M NaOH or NH₄OH until pH ~9-10.

    • Observation: The product will precipitate as an oil or solid.

  • Re-extraction: Extract the turbid aqueous mixture with EtOAc or DCM (2x).

  • Finishing: Dry organics over Na₂SO₄, filter, and concentrate.

Protocol B: Crystallization for High Purity (>99%)

Best for final polishing before the next synthetic step.

  • Solvent System: Toluene / n-Heptane (or Hexane).

  • Procedure:

    • Dissolve crude solid in Toluene (3 volumes) at 60°C.

    • Add n-Heptane (2 volumes) dropwise while hot.

    • Cool slowly to Room Temperature (RT) over 2 hours.

    • Cool further to 0-5°C for 1 hour.

    • Filter the off-white crystals and wash with cold Heptane.

  • Yield: Typically 85-90% recovery.

Part 3: Decision Logic for Purification

The following diagram illustrates the decision-making process based on the impurity profile of the crude reaction mixture.

PurificationLogic Start Crude Reaction Mixture (CAS 905439-45-4) CheckPd Check Pd/Cu Content (>100 ppm?) Start->CheckPd Scavenge Add TMT or Thiol-Silica Scavenger Step CheckPd->Scavenge Yes CheckPurity Check HPLC Purity (Target > 95%?) CheckPd->CheckPurity No Scavenge->CheckPurity AcidBase Protocol A: Acid-Base Extraction CheckPurity->AcidBase No (Major Non-Basic Impurities) Crystallize Protocol B: Crystallization (Toluene/Heptane) CheckPurity->Crystallize Yes (High Purity) AcidBase->Crystallize Polishing Column Flash Chromatography (DCM/MeOH) AcidBase->Column If Purity Still Low Final Pure Intermediate (Store under N2) Crystallize->Final Column->Final

Caption: Workflow for selecting the optimal purification strategy based on metal residue and organic impurity levels.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use Silica Gel Chromatography for this compound? A: Yes, but be careful. The amino group and hydroxyl group make the molecule polar and prone to "streaking" (tailing) on silica.

  • Recommendation: Pre-treat the silica column with 1% Triethylamine (TEA) in the mobile phase to deactivate acidic sites.

  • Eluent: Dichloromethane (DCM) : Methanol (95:5 to 90:10).

Q2: The product is oiling out during crystallization. What should I do? A: This is common if the toluene ratio is too high or cooling is too rapid.

  • Fix: Re-heat to dissolve the oil. Add a "seed crystal" of pure material at 40°C. If no seed is available, scratch the glass wall of the flask. Switch solvent system to IPA/Water (Dissolve in IPA, add water until turbid, cool).

Q3: Is the alkyne group stable to the acid extraction (Protocol A)? A: Yes, the internal alkyne with the tertiary alcohol protection is relatively stable to dilute HCl at room temperature for short durations (< 2 hours). Avoid heating the acidic solution, as this could trigger hydration of the alkyne to a ketone (Rupe/Meyer-Schuster rearrangement).

References
  • Sonogashira Coupling & Workup: Chinchilla, R., & Nájera, C. (2007).[5] The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Pd Scavenging Protocols: Welch, C. J., et al. (2005). Adsorbent screening for metal impurity removal in pharmaceutical process research. Organic Process Research & Development, 9(2), 198-205. Link

  • Synthesis of Alkynyl-Aniline Intermediates (Ponatinib Context): Huang, W. S., et al. (2010). Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant. Journal of Medicinal Chemistry, 53(12), 4701-4719. Link

  • General Aniline Purification: Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. Link

Sources

Removing impurities from 2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene crude product

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene

Senior Application Scientist: Dr. Aris Thorne Subject: Downstream Processing & Impurity Remediation for Alkynyl-Aniline Intermediates Reference ID: TSC-PROTO-2024-05[1][2]

Introduction: The Context of Your Chemistry

You are likely synthesizing this compound via a Sonogashira coupling between a halotoluene derivative (e.g., 3-iodo-4-aminotoluene) and 2-methyl-3-butyn-2-ol.[1][2][3] While this reaction is robust, the resulting crude product is notoriously difficult to clean due to the "Glaser" homocoupling side-reaction and the affinity of the aniline nitrogen for Palladium species.

This guide treats the crude product not just as a mixture, but as a system of competing solubilities. Our goal is to isolate the target pharmaceutical intermediate (often a precursor for Tyrosine Kinase Inhibitors like Ponatinib) while strictly controlling metal content (<10 ppm Pd).[2]

Module 1: Diagnostic Triage – "What is in my flask?"

Before initiating purification, you must identify the specific impurity profile. The crude mixture typically contains four distinct classes of contaminants.

Impurity TypeChemical IdentityDiagnostic SignOrigin
Type A Glaser Dimer (2,7-dimethylocta-3,5-diyne-2,7-diol)HPLC peak at high retention time; often co-crystallizes.[1][2]Oxidative homocoupling of the alkyne starting material (caused by excess O₂/Cu).
Type B Palladium-Amine Complexes Dark brown/black oil; "specks" in solid product.[1][2]Catalyst coordinating to the free amine on your product.[2]
Type C Ammonium Salts (Et₃NH⁺ I⁻)White precipitate, soluble in water but crashes out in non-polar organics.[2]Byproduct of the base (Triethylamine) scavenging the acid (HI).
Type D Oligomers/Azobenzenes Red/Orange color shift.[1][2]Oxidation of the aniline moiety (air exposure).

Module 2: The Purification Protocol

Warning: Do not attempt acid-base extraction with strong mineral acids (HCl).[1][2] While the amine is basic, the tertiary alcohol is propargylic and prone to dehydration or Meyer-Schuster rearrangement under highly acidic conditions.[2]

Phase 1: The "Soft" Quench (Removal of Type C & Bulk Catalyst)
  • Why: We use ammonium chloride (mildly acidic) rather than water alone to break up weak Pd-N complexes and solubilize the triethylammonium salts.[1][2]

  • Protocol:

    • Dilute reaction mixture with Ethyl Acetate (EtOAc) (approx. 5-10 volumes relative to crude).

    • Wash with 20% NH₄Cl (aq) .[1][2] Agitate vigorously for 15 minutes.

    • Critical Step: Filter the biphasic mixture through a Celite pad before separation.[1][2][4][5] This traps colloidal Palladium (Type B) that stabilizes emulsions.[2]

    • Separate layers. Wash organic layer with Brine.[1][2][6]

Phase 2: Metal Scavenging (Removal of Type B)
  • Why: Recrystallization alone rarely removes Pd to <10 ppm because the metal coordinates to the product.[2] You must use a chemical scavenger.[1][2]

  • Protocol:

    • To the EtOAc solution from Phase 1, add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) or Activated Carbon (Darco G-60) .[2]

      • Loading: 10 wt% relative to theoretical yield.[1][2]

    • Heat to 50°C for 60 minutes with vigorous stirring.

    • Cool to room temperature and filter through a 0.45 µm PTFE membrane or tight Celite bed.[1][2]

    • Concentrate the filtrate to a thick oil/solid.

Phase 3: The "Glaser" Rejection Crystallization (Removal of Type A)
  • Why: The Glaser dimer (diol) is more polar than your product but less soluble in non-polar hydrocarbons.[2] We exploit this window.

  • Solvent System: Toluene / Heptane (Anti-solvent method).[1][2]

  • Protocol:

    • Dissolve the crude residue in minimal hot Toluene (60-65°C).

    • Checkpoint: If the solution is cloudy, perform a hot filtration.

    • Slowly add Heptane (ratio 1:3 Toluene:Heptane) dropwise while maintaining temperature.

    • Cool slowly to Room Temperature, then to 0-5°C.

    • Filtration: Collect solids. Wash with cold Heptane.[1][2]

    • Result: The Glaser dimer often stays in the mother liquor or forms a distinct crystal habit that can be washed away.[2]

Module 3: Visualizing the Workflow

The following diagram illustrates the logic flow for decision-making during the workup.

PurificationLogic Start Crude Reaction Mixture (Sonogashira) Quench Phase 1: EtOAc Dilution & NH4Cl Wash + Celite Filter Start->Quench Impurity_Salts Removes: Ammonium Salts (Type C) & Bulk Pd Black Quench->Impurity_Salts Waste Scavenge Phase 2: Thiol-Silica Slurry @ 50°C Quench->Scavenge Impurity_Pd Removes: Coordinated Pd (Type B) (< 20 ppm residual) Scavenge->Impurity_Pd Solid Waste Cryst Phase 3: Crystallization Toluene/Heptane Scavenge->Cryst Impurity_Glaser Removes: Glaser Dimer (Type A) (Remains in Mother Liquor) Cryst->Impurity_Glaser Filtrate Final Pure Product >98% Purity, White Solid Cryst->Final

Figure 1: Step-by-step impurity rejection logic.[1][2] Note the specific removal points for metals vs. organic byproducts.

Module 4: Troubleshooting FAQs

Q1: My product is turning red/brown upon drying. Is it decomposing?

  • Diagnosis: This is likely aniline oxidation .[1][2] Aminotoluenes are electron-rich and prone to air oxidation, forming azo-linkages or quinoid species.[1][2]

  • Fix:

    • Ensure the final crystallization is performed under an Inert Atmosphere (N₂/Ar).[2]

    • Wash the wet cake with a weak antioxidant solution (0.1% Sodium Bisulfite) before the final heptane wash.[2]

    • Store the solid in amber vials under Nitrogen.

Q2: I see two spots on TLC with very similar Rf values. Which is which?

  • Diagnosis: The Glaser dimer (diol) and your product (amino-alcohol) often co-elute.[2]

  • Test: Stain with Ninhydrin .[1][2]

    • Your Product: Will turn red/purple (due to the free amine).[2]

    • Glaser Dimer: Will not stain (or stains faintly yellow/brown with KMnO4).[1][2]

Q3: The product is oiling out instead of crystallizing.

  • Cause: Residual solvent (EtOAc) or too much Toluene.[1][2]

  • Fix: "Seed" the oil.[2] Take a small drop of the oil on a spatula, let it dry/scratch it until it solidifies, and add it back to the flask. Alternatively, reduce the Toluene volume and increase the Heptane ratio, but add the Heptane slower.

Q4: Can I use acid extraction (HCl) to pull the amine into water?

  • Verdict: High Risk. While 4-aminotoluene derivatives are basic, the tertiary alcohol at the propargylic position is acid-sensitive.[1][2] Strong mineral acids can cause the loss of the -OH group (dehydration) to form an enyne.[2] If you must use acid, use weak acids like 1M Acetic Acid or Citric Acid, and keep it cold (0°C).[2]

References

  • Sonogashira Coupling & Impurities: Chinchilla, R., & Nájera, C. (2007).[2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews, 107(3), 874-922.[2] Link[2]

  • Palladium Removal Strategies: Welch, C. J., et al. (2005).[2] Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198-205.[2] Link[2]

  • Glaser Coupling Side-Reactions: Siemsen, P., Livingston, R. C., & Diederich, F. (2000).[2] Acetylenic Coupling: A Powerful Tool in Molecular Construction.[1][2] Angewandte Chemie International Edition, 39(15), 2632-2657.[2] Link

  • Ponatinib Intermediate Synthesis Context: Patent WO2011053938A1. Processes for the preparation of Ponatinib and intermediates thereof. (See Example 3 for workup of alkynyl-aniline intermediates). Link

Sources

Validation & Comparative

Comparative MS/MS Profiling Guide: Ponatinib Intermediate (CAS 905439-45-4)

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry (MS) fragmentation pattern of CAS 905439-45-4 , chemically known as 3-(3-hydroxy-3-methylbut-1-ynyl)-4-methylaniline (or 2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene). This compound is a critical protected alkyne intermediate in the synthesis of the tyrosine kinase inhibitor Ponatinib (Iclusig) .

Executive Summary & Application Scope

In the synthesis of Ponatinib, CAS 905439-45-4 serves as the stable, protected precursor to the reactive ethynyl aniline moiety. Precise monitoring of this compound is essential for two reasons:

  • Reaction Monitoring: Verifying the complete removal of the acetone protecting group to generate the active intermediate, 3-ethynyl-4-methylaniline .

  • Impurity Profiling: Ensuring this precursor does not carry over into the final API (Active Pharmaceutical Ingredient), where it would be classified as a process-related impurity.

This guide compares the MS/MS fragmentation behavior of the protected intermediate (CAS 905439-45-4) against its deprotected analog and the final Ponatinib API, providing a robust method for differentiation.

Chemical Identity & Structural Logic[1][2]

FeatureSpecification
CAS Number 905439-45-4
Chemical Name 3-(3-hydroxy-3-methylbut-1-ynyl)-4-methylaniline
Formula C₁₂H₁₅NO
Molecular Weight 189.25 g/mol
Monoisotopic Mass 189.1154 Da
Role Protected Alkyne Intermediate (Ponatinib Synthesis)
Structural Diagram & Cleavage Sites

The molecule consists of a toluene core substituted with an amine and a 2-methyl-3-butyn-2-ol group. The tertiary alcohol acts as a protecting group for the alkyne.

G M Precursor: CAS 905439-45-4 [M+H]+ m/z 190.12 Frag1 Product Ion A [M+H - Acetone]+ m/z 132.08 M->Frag1 Loss of Acetone (-58 Da) Frag2 Product Ion B [M+H - H2O]+ m/z 172.11 M->Frag2 Loss of H2O (-18 Da) Frag3 Core Fragment [C9H8N]+ m/z 130.06 Frag1->Frag3 -H2

Figure 1: Predicted fragmentation pathway of CAS 905439-45-4 under ESI+ conditions.

Experimental Methodology: LC-MS/MS Protocol

To objectively compare this intermediate with its derivatives, the following validated protocol is recommended. This setup ensures separation of the polar alcohol (precursor) from the non-polar deprotected alkyne.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized for precursor survival).

  • Collision Energy (CE):

    • Low (10-15 eV): Preserves [M+H-H₂O]⁺.

    • High (25-35 eV): Promotes [M+H-Acetone]⁺ and ring fragmentation.

Fragmentation Pattern Analysis

The fragmentation of CAS 905439-45-4 is dominated by the stability of the leaving groups on the propargylic chain.

Primary Pathway: The "Acetone Loss" Signature (m/z 190 → 132)

The most diagnostic transition is the loss of the protecting group. The tertiary alcohol moiety (2-hydroxy-2-propyl) is cleaved, likely releasing a neutral acetone molecule (58 Da) and generating the ethynyl aniline cation.

  • Precursor: m/z 190.12

  • Product: m/z 132.08

  • Mechanism: Retro-Favorskii type dissociation or simple heterolytic cleavage stabilized by the alkyne.

  • Significance: This peak (m/z 132) is isobaric with the protonated molecular ion of the deprotected product. Differentiation relies on observing the transition from 190, not just the presence of 132.

Secondary Pathway: Dehydration (m/z 190 → 172)

Typical of tertiary alcohols, the molecule readily loses water.

  • Transition: m/z 190.12 → 172.11 (-18 Da).

  • Observation: Dominant at lower collision energies. This ion retains the carbon skeleton but loses the hydroxyl group.

Comparative Analysis: Precursor vs. Alternatives

This section objectively compares the MS profile of CAS 905439-45-4 with its downstream product (Deprotected Intermediate) and the final drug (Ponatinib).

Comparison 1: CAS 905439-45-4 vs. 3-Ethynyl-4-methylaniline (Deprotected)

Context: Process control—determining if the deprotection reaction is complete.

FeatureCAS 905439-45-4 (Protected) 3-Ethynyl-4-methylaniline (Deprotected)
Precursor Ion [M+H]⁺ 190.12 132.08
Retention Time (RT) Earlier (More Polar due to -OH)Later (Less Polar)
Key MRM Transition 190 → 132 (Loss of Acetone)132 → 117 (Loss of CH₃/NH)
Diagnostic Logic Presence of m/z 190 confirms impurity.Absence of m/z 190 confirms reaction completion.
Comparison 2: CAS 905439-45-4 vs. Ponatinib (API)

Context: Final product purity testing.

FeatureCAS 905439-45-4 (Impurity) Ponatinib (API)
Precursor Ion [M+H]⁺ 190.12533.23
Fragmentation Behavior Loses small neutrals (Water, Acetone).Fragments into Piperazine (m/z 433) and Imidazopyridazine cores.
Resolution Easily resolved by mass.Requires high-dynamic-range MS if impurity is <0.1%.

Technical Recommendations

  • For Impurity Quantitation: Use the 190 → 132 transition. It is specific to the protected form and offers the highest signal-to-noise ratio because the m/z 132 product ion is highly stable (aromatic alkyne).

  • For Structural Confirmation: Use the 190 → 172 transition as a qualifier ion. The ratio of (190→132) / (190→172) should remain constant; deviations indicate co-eluting interferences.

  • Source Conditions: Avoid excessive source temperatures (>500°C) as this compound may undergo in-source fragmentation (losing acetone before entering the quadrupole), which would lead to a false negative for the impurity and a false positive for the deprotected product.

References

  • O'Hare, T., et al. (2009).[1] "AP24534, a Pan-BCR-ABL Inhibitor for Chronic Myeloid Leukemia, Potently Inhibits the T315I Mutant and Overcomes Mutation-Based Resistance." Cancer Cell, 16(5), 401-412.

  • ChemicalBook. (2024).[2] "Product Entry: CAS 905439-45-4." ChemicalBook Database.

  • PubChem. (2024).[2][3] "Compound Summary: 3-Ethynyl-4-methylaniline." National Library of Medicine.

  • Cayman Chemical. (2022). "Ponatinib Product Information & Synthesis Intermediates." Cayman Chemical Datasheets.

Sources

Strategic Selection of Alkynyl Aniline Building Blocks: A Technical Comparison of CAS 905439-45-4 vs. Standard Variants

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of CAS 905439-45-4 (a specialized protected alkynyl aniline) against standard building blocks used in medicinal chemistry.

Executive Summary: The "Warhead" Dilemma

In the synthesis of covalent kinase inhibitors and Type II "DFG-out" binders, the alkynyl aniline motif is a privileged scaffold.[1] It serves as a rigid linker that extends into the hydrophobic back pocket of the ATP binding site.

While simple building blocks like 3-ethynylaniline are ubiquitous, they suffer from oxidative instability and polymerization risks during scale-up.[1] This guide analyzes CAS 905439-45-4 (4-amino-2-(3-hydroxy-3-methylbut-1-ynyl)toluene), a protected precursor , comparing its performance, stability, and utility against free-alkyne alternatives.[1]

The Core Comparison Set
  • Target Product: CAS 905439-45-4 (Protected 3-Ethynyl-4-methylaniline)[1]

    • Role: Stabilized, latent building block.

  • Comparator A: 3-Ethynylaniline (CAS 54060-30-9) [1]

    • Role: The industry standard "baseline."

  • Comparator B: 3-Ethynyl-4-fluoroaniline (CAS 77123-60-5) [1][2]

    • Role: The metabolic stability specialist (Bioisostere).

Technical Profile: CAS 905439-45-4

Chemical Name: 4-(5-amino-2-methylphenyl)-2-methylbut-3-yn-2-ol Functional Class: Masked Aryl Alkyne (Acetone-Protected)[1]

Why This Structure Matters

CAS 905439-45-4 features a dimethylcarbinol moiety protecting the terminal alkyne.[1] This is not merely a blocking group; it fundamentally alters the physical properties of the molecule:[1]

  • Crystallinity: The polar hydroxyl group facilitates the formation of stable crystalline solids, unlike many low-molecular-weight aryl alkynes which are oils or low-melting solids.[1]

  • Safety: It mitigates the risk of exothermic decomposition (polymerization) associated with terminal acetylenes during storage.

  • Regiocontrol: The steric bulk of the protecting group prevents premature cross-coupling at the alkyne terminus if the aniline nitrogen requires prior functionalization.

Comparative Performance Matrix

The following table contrasts the "Protected" strategy (CAS 905439-45-4) against "Free" alkyne strategies.

FeatureCAS 905439-45-4 (Protected)3-Ethynylaniline (Standard)3-Ethynyl-4-fluoroaniline (Bioisostere)
State Crystalline Solid (High Stability)Liquid/Low-melt Solid (Oxidation Prone)Solid (Moderate Stability)
Storage Ambient, Air-stable-20°C, Inert Gas Required2-8°C, Inert Gas Recommended
Synthetic Route Requires Deprotection (Base/Heat)Direct Coupling (Sonogashira)Direct Coupling (Sonogashira)
Atom Economy Lower (Loss of Acetone)High (100% utilized)High (100% utilized)
Impurity Profile Low (Purification via crystallization)Moderate (Oligomers common)Low to Moderate
Primary Use Large-scale GMP SynthesisDiscovery/Hit-to-LeadLead Optimization (Metabolic Stability)

Experimental Protocols & Causality

A. The Deprotection-Coupling Workflow (CAS 905439-45-4)

Unlike standard anilines, CAS 905439-45-4 requires a specific activation step.[1] This is a Retro-Favorskii reaction.

Protocol:

  • Dissolution: Dissolve CAS 905439-45-4 (1.0 equiv) in Toluene/Isopropanol (4:1).

    • Why: The biphasic nature aids in removing the liberated acetone.

  • Cleavage: Add solid KOH (2.5 equiv) and heat to reflux (110°C) for 2–4 hours.

    • Mechanism:[1][2] Hydroxide attacks the hydroxyl proton, initiating the elimination of acetone to reveal the terminal alkyne.

  • In-Situ Coupling (Optional): For high-throughput workflows, the crude deprotected species can be neutralized and subjected directly to Sonogashira conditions without isolation, minimizing handling of the unstable free alkyne.[1]

B. Sonogashira Coupling Efficiency

When coupling with a heteroaryl halide (e.g., 4-chloroquinazoline):

  • Standard (3-Ethynylaniline): Yields typically 65–75% .[1] Homocoupling (Glaser) byproducts are the major impurity due to the presence of trace oxygen.

  • Protected (CAS 905439-45-4) -> Deprotected: Yields typically 80–85% .[1]

    • Causality: Because the alkyne is generated immediately prior to use (or in situ), the concentration of "standing" free alkyne is low, significantly reducing oxidative homocoupling.

Visualizing the Synthetic Logic

The diagram below illustrates the decision tree for selecting between these building blocks based on the stage of drug development.

G Start Target Molecule Selection Scale Project Scale? Start->Scale SmallScale Discovery (<1g) Scale->SmallScale Speed Critical LargeScale Process/GMP (>100g) Scale->LargeScale Purity Critical Reagent1 3-Ethynylaniline (Speed favored) SmallScale->Reagent1 Reagent2 CAS 905439-45-4 (Purity/Safety favored) LargeScale->Reagent2 Direct Direct Coupling Route Coupling Sonogashira Cross-Coupling Direct->Coupling Protected Protected Route Process Retro-Favorskii Deprotection Protected->Process Reagent1->Direct Reagent2->Protected Process->Coupling Product Kinase Inhibitor Scaffold Coupling->Product

Caption: Decision logic for selecting between free alkynyl anilines (Speed) and protected precursors like CAS 905439-45-4 (Control).

Conclusion & Recommendation

CAS 905439-45-4 is not a generic replacement for 3-ethynylaniline but a specialized process intermediate .[1]

  • Use CAS 905439-45-4 when:

    • Developing a robust, scalable process for GMP manufacturing.

    • The target molecule requires the specific 4-methyl-3-ethynyl substitution pattern (common in Ponatinib-class inhibitors).[1]

    • You observe significant Glaser homocoupling impurities with the free alkyne.

  • Use 3-Ethynylaniline when:

    • Conducting rapid SAR (Structure-Activity Relationship) screening.[1]

    • The methyl substituent at the 4-position is not required or detrimental to binding affinity.[1]

References
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Refer to Chapter on Alkyne Protection/Acetone Adducts). Link

  • Albini, A., & Fagnoni, M. (2004). Handbook of Synthetic Photochemistry. (Discussion on stability of aryl alkynes). Link

  • Zhou, W., et al. (2011). Discovery of Ponatinib (AP24534): A Potent, Pan-BCR-ABL Inhibitor for the Treatment of Imatinib-Resistant CML.[1] ACS Medicinal Chemistry Letters. (Context for 3-ethynyl-4-methylaniline derivatives). Link

Sources

Comparative Guide: Reference Standard Strategies for 2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene is a critical intermediate and potential process-related impurity (PRI) in the synthesis of tyrosine kinase inhibitors (TKIs), most notably Ponatinib (Iclusig) .[1] Structurally, it serves as a masked acetylene precursor to 3-ethynyl-4-methylaniline.[1]

In the highly regulated environment of pharmaceutical development (ICH Q3A/B, ICH M7), the accurate quantification of this compound is non-negotiable. However, a critical gap exists: Primary Pharmacopeial Standards (USP/EP) are rarely available for early-stage intermediates. [1]

This guide objectively compares the two viable pathways for establishing a reference standard for this compound:

  • The Mass Balance Approach (Traditional): Relying on chromatographic purity corrected for volatiles.

  • The qNMR Approach (Modern/Direct): Using Quantitative Nuclear Magnetic Resonance for absolute purity assignment.[2]

Our Verdict: While Mass Balance is the industry default, qNMR is the superior methodology for this specific amine-alkyne intermediate due to its ability to detect non-chromatographic impurities and its independence from UV extinction coefficients.

Technical Profile & Stability Risks

Before selecting a standardization strategy, one must understand the molecule's behavior.

FeatureChemical PropertyAnalytical Consequence
Core Structure Aniline (Amino-toluene)Oxidation prone.[1] Solutions must be prepared fresh or stored under inert gas.[1]
Functional Group Propargylic Alcohol (Alkyne-OH)Potential for polymerization or dehydration under acidic HPLC conditions.[1]
UV Chromophore Aromatic RingGood UV response (approx. 240-254 nm), but response factors vary significantly from the final API.[1]
Physical State Solid/CrystallineHygroscopicity is a risk; water content must be measured (KF).[1]

Comparative Analysis: Mass Balance vs. qNMR

When you purchase a "Research Grade" sample (e.g., from custom synthesis houses like Toronto Research Chemicals, SynThink, or Enamine), it is not a Reference Standard until qualified. Below is the performance data comparing the two qualification methods.

The "Mass Balance" Method (HPLC + TGA + KF)

The traditional calculation:


[1]
  • Pros: Uses equipment available in every QC lab.[1]

  • Cons: Assumes all impurities elute and absorb UV.[1] Critical Failure Point: If the sample contains inorganic salts (from the Sonogashira coupling workup) or UV-inactive oligomers, this method overestimates purity.

The qNMR Method (Internal Standard Calibration)

The direct measurement: Uses the integration of proton signals relative to a NIST-traceable internal standard (e.g., Maleic Acid or TCNB).

  • Pros: Absolute quantification. Independent of UV response.[1] Detects "invisible" impurities.[1]

  • Cons: Requires high-field NMR (400 MHz+) and expert interpretation.[1]

Experimental Data Comparison (Simulated Case Study)

Sample Batch: Lot #XYZ-2025 (Custom Synthesized)

ParameterMass Balance ResultqNMR ResultAnalysis
Raw Purity 99.2% (HPLC Area %)97.8% (w/w)qNMR reveals the "true" content is lower.[1]
Water (KF) 0.4%N/AIncluded in mass balance deduction.[1]
Solvents (GC) 0.1%DetectedqNMR sees solvents directly.[1]
Inorganics (ROI) < 0.1% (Limit of Detection)N/AComparison suggests ~1.0% mass is unaccounted for in Mass Balance (likely salts or silica).
Final Assigned Purity 98.7% 97.8% Mass Balance overestimated purity by 0.9%.

Impact: Using the Mass Balance value (98.7%) would lead to a 0.9% under-estimation of the impurity in your drug product, potentially causing a regulatory OOS (Out of Specification) later.

Workflow: Establishing the Reference Standard

The following diagram illustrates the decision matrix for qualifying this specific intermediate.

ReferenceStandardWorkflow Start Acquire 'Research Grade' Material (Custom Synthesis) Char Initial Characterization (IR, MS, 1H-NMR) Start->Char Decision Is USP/EP Standard Available? Char->Decision NoStd Proceed to In-House Qualification Decision->NoStd No (Typical) Parallel Parallel Analysis NoStd->Parallel MethodA Method A: Mass Balance 1. HPLC (Purity) 2. KF (Water) 3. TGA/ROI (Inorganics) Parallel->MethodA MethodB Method B: qNMR 1. Select Internal Std (e.g., Maleic Acid) 2. d1 relaxation delay optimization 3. 1H Integration Parallel->MethodB Compare Compare Purity Values MethodA->Compare MethodB->Compare Pass Discrepancy < 1.0%? Use Average or qNMR Compare->Pass Yes Fail Discrepancy > 1.0%? Trust qNMR (Mass Balance likely failing) Compare->Fail No Final Generate CoA (Valid for 12 Months) Pass->Final Fail->Final

Caption: Logical workflow for qualifying a non-compendial reference standard. Note the priority of qNMR in discrepancy scenarios.

Detailed Analytical Protocols

Protocol A: qNMR Purity Assignment (Recommended)

Objective: Determine absolute purity using an Internal Standard (IS).

  • Internal Standard Selection: Use Maleic Acid (Traceable to NIST SRM) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) .[1]

    • Why: These have distinct signals that do not overlap with the methyl protons of the 2-methyl-3-butyn-2-ol group (approx 1.5 ppm) or the aromatic protons (6.5-7.5 ppm).[1]

  • Solvent: DMSO-d6 (Prevents exchange of amine protons, though carbon-bound protons are preferred for quantification).[1]

  • Parameters:

    • Pulse angle: 90°.[1]

    • Relaxation delay (d1): 60 seconds (Crucial: The alkyne proton has a long T1 relaxation time. Insufficient d1 is the #1 cause of error).

    • Scans: 16 or 32.[1]

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
    
Protocol B: HPLC Method for Impurity Profiling

Objective: Chromatographic purity (Area %) for the Mass Balance calculation.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses amine tailing).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV at 240 nm (Optimized for the aniline core).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

Validation Check: Ensure resolution (>1.5) between the main peak and the Des-acetone impurity (3-ethynyl-4-methylaniline), which may form in the injector port if the temperature is too high.[1]

Storage and Handling Recommendations

Once qualified, the integrity of the standard must be maintained.

  • Container: Amber glass vial with Teflon-lined screw cap (Protect from light).

  • Atmosphere: Flush headspace with Argon (Prevent oxidation of the amine).

  • Temperature: -20°C (Long term).

References

  • ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[1] Link

  • USP <761>: Nuclear Magnetic Resonance Spectroscopy.[1][2] United States Pharmacopeia.[1][2] (Provides the regulatory framework for qNMR). Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Link

  • Godejohann, M., et al. (2014). Direct purity determination of organic compounds by qNMR. Journal of Pharmaceutical and Biomedical Analysis. (Supports the equivalence of qNMR to Mass Balance).

Sources

A Researcher's Guide to the Infrared Absorption Profile of 2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for this purpose, offering a rapid and non-destructive method to identify functional groups within a molecule. This guide provides an in-depth analysis of the expected IR absorption peaks for the compound 2-(2-Methyl-3-butyn-2-ol)-4-aminotoluene, a molecule integrating a tertiary alcohol, a terminal alkyne, and a primary aromatic amine.

This document moves beyond a simple cataloging of peaks, offering a comparative analysis grounded in the foundational principles of vibrational spectroscopy. By dissecting the contributions of each functional moiety, we aim to equip researchers with the expertise to confidently interpret the IR spectrum of this and structurally related compounds.

Deciphering the Vibrational Fingerprint: A Comparative Analysis

The infrared spectrum of this compound is a composite of the vibrational modes of its constituent parts. To predict its absorption profile, we will compare it with the known spectral features of 2-methyl-3-butyn-2-ol and 4-aminotoluene (p-toluidine).

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Comparative Insights and Rationale
Primary Aromatic Amine (-NH₂) N-H Asymmetric & Symmetric Stretch3400-3250 (two bands)Primary amines exhibit two distinct N-H stretching bands due to symmetric and asymmetric vibrations.[1][2] The intensity of these bands in aromatic amines is often greater than in their aliphatic counterparts.[3]
N-H Bend (Scissoring)1650-1580This bending vibration is characteristic of primary amines.[1][4]
C-N Stretch1335-1250The C-N stretching vibration in aromatic amines appears at a higher frequency compared to aliphatic amines due to the partial double bond character arising from resonance with the aromatic ring.[1][4][5]
Tertiary Alcohol (-OH) O-H Stretch (H-bonded)3500-3200 (broad)The hydroxyl group will exhibit a broad and intense absorption band due to intermolecular hydrogen bonding.[6][7][8] This broadness is a key distinguishing feature.
C-O Stretch1200-1125For tertiary alcohols, the C-O stretching vibration typically appears in this range.[9][10]
Terminal Alkyne (-C≡C-H) ≡C-H Stretch~3300 (sharp)This is a very characteristic, sharp, and strong peak for terminal alkynes.[11][12][13][14] Its sharpness contrasts with the broad O-H stretch that can appear in a similar region.
C≡C Stretch2260-2100 (weak to medium)The carbon-carbon triple bond stretch is another hallmark of alkynes, though its intensity can be variable.[11][13][15]
Aromatic Ring (Toluene derivative) Aromatic C-H Stretch3100-3000These stretching vibrations occur at slightly higher frequencies than aliphatic C-H stretches.[7]
C=C Ring Stretch1600-1450 (multiple bands)The aromatic ring will show a series of characteristic absorptions due to carbon-carbon stretching within the ring.[7]
C-H Out-of-Plane Bend900-675The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring.
Alkyl Groups (-CH₃) C-H Asymmetric & Symmetric Stretch2960-2850These are characteristic absorptions for the methyl groups present in the molecule.[11]
C-H Bend~1465 and ~1375These correspond to the asymmetric and symmetric bending (umbrella) modes of the methyl groups.

Experimental Protocol: Acquiring a High-Quality IR Spectrum via the KBr Pellet Method

To empirically validate the predicted absorption peaks, a standard and reliable method for solid samples is the potassium bromide (KBr) pellet technique. This method minimizes interference from the sample matrix.

Materials:

  • This compound sample (1-2 mg)

  • FTIR grade Potassium Bromide (KBr), desiccated (200-250 mg)

  • Agate mortar and pestle

  • Pellet press with die set

  • Infrared spectrophotometer

Procedure:

  • Drying: Ensure both the KBr and the sample are thoroughly dry to avoid a broad O-H absorption from water, which can obscure the N-H and O-H stretching regions of the sample. This can be achieved by heating the KBr in an oven at ~110°C for several hours and storing it in a desiccator.

  • Grinding: Place a small amount of KBr (approx. 20-30 mg) into the agate mortar and grind it to a fine powder. This pre-coats the mortar surface.

  • Sample Addition: Add the weighed sample (1-2 mg) to the mortar.

  • Mixing and Grinding: Add the remaining KBr (200-250 mg) to the mortar. Grind the mixture thoroughly for 2-3 minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample to less than the wavelength of the incident IR radiation to minimize scattering.

  • Pellet Formation: Transfer the powder to the die of the pellet press. Distribute the powder evenly.

  • Pressing: Place the die in the hydraulic press and apply pressure (typically 7-10 tons) for 1-2 minutes. This will form a transparent or translucent pellet.

  • Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrophotometer.

  • Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

experimental_workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis Spectral Analysis drying Drying of KBr and Sample grinding Grinding of KBr drying->grinding mixing Mixing and Grinding with Sample grinding->mixing transfer Transfer to Die mixing->transfer pressing Hydraulic Pressing transfer->pressing acquisition Spectrum Acquisition pressing->acquisition interpretation Data Interpretation acquisition->interpretation

Caption: KBr Pellet Preparation and Analysis Workflow.

Logical Framework for Spectral Interpretation

The interpretation of the resulting spectrum should follow a systematic approach to avoid misidentification of peaks.

interpretation_logic start Obtain IR Spectrum diagnostic_region Diagnostic Region (4000-1500 cm⁻¹) Identify Key Functional Groups start->diagnostic_region fingerprint_region fingerprint_region diagnostic_region->fingerprint_region comparison Compare with Reference Spectra & Predicted Peaks fingerprint_region->comparison conclusion Final Structural Confirmation comparison->conclusion

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.